1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-16(14-6-2-1-3-7-14)19-10-9-18-17(19)24-12-13-5-4-8-15(11-13)20(22)23/h4-5,8,11,14H,1-3,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFLSCPOCMCGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be introduced through acylation reactions using cyclohexanecarbonyl chloride and a suitable base.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached via nucleophilic substitution reactions involving 3-nitrobenzyl chloride and a thiol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-4 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
The compound 1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article delves into its applications, supported by comprehensive data tables and case studies.
Structure
The structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₁S
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, its structural components may enhance membrane permeability, allowing for better interaction with bacterial cells.
Anticancer Properties
Research has explored the anticancer potential of imidazole derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting mechanisms such as apoptosis induction and cell cycle arrest. Case studies focusing on its effects on breast and prostate cancer cells have shown promising results.
Neurological Applications
There is growing interest in the use of imidazole compounds as neuroprotective agents. The compound's interaction with histamine receptors has been studied, particularly its role as a potential antagonist for the H3 receptor. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Anticancer Activity Case Studies
Mechanism of Action
The mechanism of action of 1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The nitrophenyl group may also contribute to its biological activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Research Findings and Implications
- Computational Insights : B3LYP/6-31G* calculations reveal that the target compound’s nitro group reduces electron density at the imidazole ring, favoring interactions with electron-rich binding pockets .
- Limitations : Lack of experimental bioactivity data for the target compound necessitates further in vitro validation.
Biological Activity
1-Cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazole ring with a cyclohexanecarbonyl group and a nitrophenylmethylsulfanyl substituent. Its chemical formula is .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the imidazole ring and subsequent functionalization. Specific methods may include:
- Formation of Imidazole Ring : Utilizing precursors such as aldehydes and amines.
- Substitution Reactions : Incorporating the nitrophenylmethylsulfanyl group through nucleophilic substitution.
Antitumor Activity
Research indicates that compounds with imidazole structures often exhibit antitumor properties. In particular, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | IC50 values in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of key enzymes | |
| Cytotoxicity | Selective toxicity towards tumor cells |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor cell survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
Case Studies
Several studies have evaluated the biological effects of imidazole derivatives:
- Anticancer Studies :
- Tuberculosis Inhibition :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the nitrophenyl or cyclohexanecarbonyl groups can significantly influence potency and selectivity. For instance, varying the substituents on the imidazole ring may enhance binding affinity to target enzymes or receptors.
Q & A
Q. What are the key synthetic pathways for preparing 1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
Answer: The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of cyclohexanecarbonyl chloride with a pre-synthesized 2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole precursor.
- Step 2 : Activation of the imidazole nitrogen using coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF .
- Step 3 : Purification via column chromatography or recrystallization.
Key challenges include controlling steric hindrance from the cyclohexane group and minimizing side reactions of the nitro moiety.
Q. How is the compound characterized to confirm its structural integrity?
Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .
Q. What functional groups dominate the compound’s reactivity?
Answer:
- Imidazole Core : Participates in acid-base reactions and coordination with metals.
- Sulfanyl Group : Prone to oxidation (e.g., forming sulfoxides) or nucleophilic substitution.
- Nitro Group : Electron-withdrawing effects stabilize intermediates in electrophilic substitutions.
- Cyclohexanecarbonyl : Steric bulk influences reaction kinetics and regioselectivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?
Answer:
- Data Collection : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the nitro and sulfanyl groups .
- Validation : Compare bond lengths (e.g., C–S: ~1.82 Å, C–N: ~1.33 Å) with analogous imidazole derivatives .
- Challenges : Address twinning or disorder in the cyclohexane ring using SQUEEZE in PLATON .
Q. How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or kinases).
- MD Simulations : Simulate stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns trajectories.
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic effects of the nitro group on reactivity .
Q. How to design biological activity assays for antimicrobial potential?
Answer:
- In Vitro Assays :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Mechanistic Studies : Measure membrane disruption via fluorescence assays (e.g., propidium iodide uptake).
- Data Interpretation : Compare activity with control compounds (e.g., imidazole derivatives lacking the nitro group) to isolate structure-activity relationships .
Q. How to address contradictory data in reaction yields or biological activity?
Answer:
- Yield Discrepancies : Optimize reaction conditions (e.g., solvent polarity, base strength) using DoE (Design of Experiments) to identify critical variables .
- Bioactivity Variability : Validate purity (>95% by HPLC) and assess solubility (e.g., logP via shake-flask method) to rule out formulation artifacts .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 3.4–4.2 (dihydroimidazole), δ 8.1 (NO₂) | |
| FT-IR | 1665 cm⁻¹ (C=O), 680 cm⁻¹ (C–S) | |
| HRMS (ESI+) | [M+H]⁺ m/z calculated: 386.12 |
Q. Table 2. Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes acylation |
| Temperature | 0–5°C (step 1), 25°C (step 2) | Reduces side reactions |
| Coupling Agent | EDCI/HOBt | 85–90% yield |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
